Cas no 1217477-52-5 ((R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride)
(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride
- (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine,hydrochloride
- (R)-1-(2,3-Difluoro-4-methylphenyl)ethamine hydrochloride
- (R)-1-(2,3-difluoro-4-methylphenyl)ethanamine HCl
- 1217477-52-5
- (1R)-1-(2,3-Difluoro-4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
- (R)-1-(2,3-Difluoro-4-methylphenyl)ethanaminehydrochloride
- DTXSID30704241
- AKOS015923232
-
- MDL: MFCD16294232
- Inchi: 1S/C9H11F2N.ClH/c1-5-3-4-7(6(2)12)9(11)8(5)10;/h3-4,6H,12H2,1-2H3;1H/t6-;/m1./s1
- InChI Key: AHLCZZZZSHYPNY-FYZOBXCZSA-N
- SMILES: Cl.FC1C(=C(C)C=CC=1[C@@H](C)N)F
Computed Properties
- Exact Mass: 207.0626334g/mol
- Monoisotopic Mass: 207.0626334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110139-1g |
(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride |
1217477-52-5 | 95% | 1g |
$400.00 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1107127-5g |
(R)-1-(2,3-difluoro-4-methylphenyl)ethan-1-amine hydrochloride |
1217477-52-5 | 95% | 5g |
$1150 | 2025-02-20 | |
| Crysdot LLC | CD12171716-1g |
(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride |
1217477-52-5 | 95+% | 1g |
$432 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560363-1g |
(R)-1-(2,3-difluoro-4-methylphenyl)ethan-1-amine |
1217477-52-5 | 98% | 1g |
¥2872.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1107127-5g |
(R)-1-(2,3-difluoro-4-methylphenyl)ethan-1-amine hydrochloride |
1217477-52-5 | 95% | 5g |
$1450 | 2024-07-23 | |
| eNovation Chemicals LLC | K12775-1g |
(R)-1-(2,3-DIFLUORO-4-METHYLPHENYL)ETHANAMINE-HCl |
1217477-52-5 | >95% | 1g |
$495 | 2023-09-04 | |
| eNovation Chemicals LLC | K12775-5g |
(R)-1-(2,3-DIFLUORO-4-METHYLPHENYL)ETHANAMINE-HCl |
1217477-52-5 | >95% | 5g |
$1475 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1107127-5g |
(R)-1-(2,3-difluoro-4-methylphenyl)ethan-1-amine hydrochloride |
1217477-52-5 | 95% | 5g |
$1150 | 2025-02-28 |
(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride
Comprehensive Overview of (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride (CAS No. 1217477-52-5)
(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride (CAS No. 1217477-52-5) is a chiral amine derivative with significant applications in pharmaceutical research and organic synthesis. This compound, characterized by its 2,3-difluoro-4-methylphenyl moiety and hydrochloride salt form, has garnered attention for its potential role in drug discovery, particularly in the development of enantioselective catalysts and bioactive molecules. Its unique structural features, including the fluorine substituents and methyl group, contribute to its reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry.
The growing interest in fluorinated compounds like (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride stems from their enhanced metabolic stability and bioavailability, which are critical in modern drug design. Researchers frequently search for "fluorine in drug discovery" or "chiral amine applications," highlighting the relevance of this compound in addressing challenges such as enantiomeric purity and target selectivity. Its CAS No. 1217477-52-5 is often referenced in patents and scientific literature, underscoring its industrial and academic importance.
In the context of green chemistry and sustainable synthesis, (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride is explored for its potential in atom-efficient reactions and catalytic asymmetric synthesis. Questions like "how to optimize chiral amine synthesis" or "role of fluorine in pharmaceuticals" align with current trends, reflecting the compound's versatility. The hydrochloride salt form further enhances its solubility, a key factor in formulation studies.
From a technical perspective, the compound's stereochemical integrity (R-configuration) is crucial for applications requiring high enantiomeric excess. Analytical techniques such as HPLC and NMR are routinely employed to verify its purity and structure. The 2,3-difluoro-4-methylphenyl group also contributes to its lipophilicity, a property often optimized in CNS-targeting drugs.
As the demand for tailor-made intermediates rises, (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride (CAS No. 1217477-52-5) continues to be a focal point in custom synthesis inquiries. Its compatibility with cross-coupling reactions and reductive amination protocols makes it a versatile building block. Searches for "chiral amine suppliers" or "fluorinated building blocks" often lead to discussions about this compound, emphasizing its commercial and scientific value.
In summary, (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride represents a convergence of structural novelty and practical utility, addressing both fundamental and applied research needs. Its CAS No. 1217477-52-5 serves as a gateway to deeper exploration in organofluorine chemistry and asymmetric synthesis, aligning with contemporary scientific priorities.
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